molecular formula C17H13BrN2O2 B1663882 2-(1-bromonaphthalen-2-yloxy)-N-(pyridin-3-yl)acetamide CAS No. 38376-29-3

2-(1-bromonaphthalen-2-yloxy)-N-(pyridin-3-yl)acetamide

Cat. No. B1663882
CAS RN: 38376-29-3
M. Wt: 357.2 g/mol
InChI Key: WLLRAGBPCSOJNH-UHFFFAOYSA-N
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Description

2-(1-bromonaphthalen-2-yloxy)-N-(pyridin-3-yl)acetamide is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is a derivative of naphthalene, which is a polycyclic aromatic hydrocarbon. The synthesis of this compound is a complex process that requires specific reagents and conditions.

Scientific Research Applications

Memory and Learning Facilitation

Research has shown that certain derivatives of 2-(1-bromonaphthalen-2-yloxy)-N-(pyridin-3-yl)acetamide exhibit significant facilitation of learning and memory in mice. One study focused on the synthesis and effects of ethyl 2-[1-(pyridin-2-yl)ethoxy]acetamides on memory enhancement, revealing strong learning and memory facilitation in mice models (Li Ming-zhu, 2012).

Antimicrobial Activity

Another domain where this compound and its derivatives show potential is in antimicrobial activity. A study that explored the reactivity of 2-bromo-N-(phenylsulfonyl)acetamide derivatives demonstrated good antimicrobial activity, with certain compounds showing high effectiveness against various strains (Asmaa M. Fahim & Eman H. I. Ismael, 2019).

Bioactivity Against Bacteria and Algae

Synthesized derivatives of 2-(1-bromonaphthalen-2-yloxy)-N-(pyridin-3-yl)acetamide were found to have inhibitory effects on selected bacteria and algae. A particular derivative showed high yield and effective bioactivity against heterotrophic bacteria and marine chlorella (P. Yu et al., 2020).

Anticancer Effects

Some derivatives of this compound have shown significant anticancer effects. A study on 2-[2-Methyl-5-phenyl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrol-3-yl]-2-oxo-N-(pyridin-4-yl) acetamide indicated good cytotoxicity on breast cancer cell lines, while maintaining low toxicity on normal cell lines (Ebrahim Saeedian Moghadam & M. Amini, 2018).

Copper Complexes and Coordination Chemistry

Studies on copper(II) complexes with N-(pyridin-2-yl)acetamide derivatives highlight their significance in coordination chemistry. The donor properties of these ligands can be modified, influencing coordination number and geometry, which is crucial for understanding chemical reactivity and interaction in various applications (A. I. Smolentsev, 2017).

properties

CAS RN

38376-29-3

Product Name

2-(1-bromonaphthalen-2-yloxy)-N-(pyridin-3-yl)acetamide

Molecular Formula

C17H13BrN2O2

Molecular Weight

357.2 g/mol

IUPAC Name

2-(1-bromonaphthalen-2-yl)oxy-N-pyridin-3-ylacetamide

InChI

InChI=1S/C17H13BrN2O2/c18-17-14-6-2-1-4-12(14)7-8-15(17)22-11-16(21)20-13-5-3-9-19-10-13/h1-10H,11H2,(H,20,21)

InChI Key

WLLRAGBPCSOJNH-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC(=C2Br)OCC(=O)NC3=CN=CC=C3

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2Br)OCC(=O)NC3=CN=CC=C3

Pictograms

Irritant

synonyms

2-[5-(2-Fluorophenyl)-1H-pyrazol-3-yl]-phenol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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